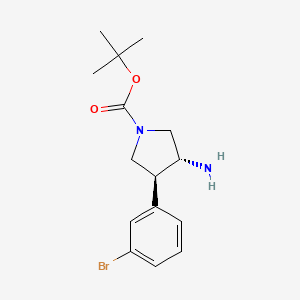

(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate

Description

(3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS: 1357072-94-6) is a chiral pyrrolidine derivative with a molecular formula of C₁₅H₂₁BrN₂O₂ and a molecular weight of 341.24 g/mol . The compound features a pyrrolidine core substituted with a tert-butyl carbamate group at position 1, an amino group at position 3, and a 3-bromophenyl moiety at position 4. This stereochemical configuration is critical for its biological activity, particularly in drug discovery contexts, such as autotaxin (ATX) inhibition, where pyrrolidine derivatives are often explored for their enzyme-binding properties .

The amino group at position 3 serves as a reactive site for further functionalization, making this compound a versatile intermediate in medicinal chemistry .

Properties

IUPAC Name |

tert-butyl (3R,4S)-3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-5-4-6-11(16)7-10/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXOGHBMEBEJGF-OLZOCXBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate with various reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like Dess-Martin periodinane for oxidation, reducing agents like L-selectride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

Drug Discovery

The compound has been extensively studied for its potential as a therapeutic agent. The pyrrolidine structure is known for its ability to interact with various biological targets, making it a valuable building block in the synthesis of new drugs. Research has shown that derivatives of pyrrolidine can exhibit significant biological activity, including anti-cancer properties and the ability to inhibit specific enzymes involved in disease processes .

Antitumor Activity

Recent studies have highlighted the antiproliferative effects of compounds containing the pyrrolidine framework. For instance, certain derivatives have demonstrated efficacy against various cancer cell lines by inducing apoptosis through specific molecular pathways . This suggests that (3R,4S)-tert-butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate could be developed further as an antitumor agent.

Synthetic Chemistry

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. The presence of both an amino group and a carboxylate moiety provides multiple sites for chemical modification, facilitating the development of novel compounds with tailored properties .

Case Studies

Mechanism of Action

The mechanism of action of (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application and the specific reactions it undergoes. For example, in pharmaceutical applications, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate with structurally analogous pyrrolidine derivatives, highlighting key structural differences, physicochemical properties, and pharmacological implications.

Key Research Findings

However, bromine’s size may reduce solubility, necessitating formulation optimization . Fluorine substitution (SY466694) improves metabolic stability and blood-brain barrier penetration, making it favorable for central nervous system (CNS) drug candidates .

Functional Group Impact :

- Carboxylic acid derivatives (e.g., BP 1530) exhibit higher aqueous solubility but lower cell permeability due to ionization at physiological pH, limiting their utility in oral drug delivery .

- Nitrile groups (SY466694) provide metabolic resistance and moderate lipophilicity, balancing activity and pharmacokinetics .

Stereochemical Considerations: Chiral resolution via SFC chromatography (e.g., ) is critical for isolating enantiomers with optimal activity, as minor stereochemical changes significantly alter binding .

Synthetic Utility: The Boc-protected amino group in the target compound allows for selective deprotection and further derivatization, a feature shared with analogs like BP 1531 and SY466697 .

Biological Activity

(3R,4S)-tert-Butyl 3-amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, with the CAS number 1357072-94-6, belongs to a class of pyrrolidine derivatives that have shown promise in various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H22BrN2O2, with a molecular weight of 336.25 g/mol. The compound features a pyrrolidine ring substituted with a bromophenyl group, which is critical for its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets, including ionotropic glutamate receptors (iGluRs) and protein-protein interactions (PPIs). These interactions can modulate neurotransmitter systems and cellular signaling pathways crucial for therapeutic effects in neurological disorders and cancer treatments.

Antagonistic Activity

Studies have demonstrated that related compounds exhibit competitive antagonistic properties against iGluRs, which are vital in synaptic transmission and plasticity. This antagonism can be leveraged in the treatment of conditions such as epilepsy and neurodegenerative diseases .

Anticancer Properties

The compound's structural features suggest potential activity against cancer cells. Analogous compounds have been investigated for their ability to disrupt PPIs involved in tumor growth and metastasis. For instance, the targeting of PD1/PDL1 interactions has been highlighted as a promising strategy in cancer immunotherapy .

Case Studies

- Neuroprotective Effects : A study involving analogs of pyrrolidine derivatives showed significant neuroprotective effects in animal models of stroke. The mechanism was attributed to the modulation of glutamate receptor activity, reducing excitotoxicity .

- Antitumor Activity : In vitro studies demonstrated that compounds structurally related to this compound inhibited the proliferation of various cancer cell lines by inducing apoptosis through caspase activation pathways .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the pyrrolidine ring and the bromophenyl substituent. The following table summarizes key findings from SAR studies:

Q & A

Q. What are the standard synthetic routes for (3R,4S)-tert-Butyl 3-Amino-4-(3-bromophenyl)pyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step protocols involving palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example, analogous pyrrolidine carboxylates are prepared using tert-butyl protection groups and brominated aromatic intermediates. General Procedure C (as described for similar compounds) involves coupling bromophenyl derivatives with pyrrolidine precursors under inert conditions, followed by deprotection and purification via column chromatography . Key reagents include tert-butyl carbamate derivatives and brominated aryl halides.

| Example Synthesis Conditions |

|---|

| Reagents: tert-butyl carbamate, 3-bromophenylboronic acid, Pd(PPh₃)₄ |

| Solvent: THF or DCM |

| Temperature: 0–20°C (initial step), room temperature (coupling) |

| Yield: 35–51% (based on analogous reactions) |

Q. How is the stereochemistry of the compound confirmed?

Stereochemical assignment relies on a combination of NMR (e.g., NOESY for spatial proximity analysis) and chiral HPLC. For example, the (3R,4S) configuration is validated by comparing experimental NMR shifts with computational models (e.g., DFT calculations) and referencing InChI keys/SMILES notations in crystallographic databases . Key NMR signals for the 3-bromophenyl group (δ 7.00–7.60 ppm) and pyrrolidine backbone (δ 3.10–3.70 ppm) are diagnostic .

Q. What analytical methods are used to characterize purity and structure?

Q. What are the recommended storage conditions?

Store at +4°C in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis of the tert-butyl carbamate group. Desiccants are recommended to avoid moisture-induced degradation .

Advanced Research Questions

Q. How can diastereomeric impurities be minimized during synthesis?

Diastereomers arise from incomplete stereocontrol during ring closure or coupling steps. Strategies include:

- Using chiral auxiliaries (e.g., Evans oxazolidinones) to enforce configuration .

- Optimizing reaction temperature (lower temps favor kinetic control) .

- Post-synthesis purification via preparative HPLC with polar stationary phases (e.g., C18) .

Q. What methodologies resolve contradictions in NMR data for rotameric mixtures?

Rotamers (e.g., tert-butyl group conformers) complicate NMR interpretation. Solutions include:

Q. How can reaction yields be improved for large-scale synthesis?

Low yields (e.g., 35% in initial steps) are addressed by:

- Screening catalysts: PdCl₂(dppf) vs. Pd(PPh₃)₄ for Suzuki-Miyaura coupling .

- Solvent optimization: DMF enhances solubility of brominated intermediates .

- Microwave-assisted synthesis to reduce reaction time and byproduct formation .

Q. What stability challenges arise under acidic/basic conditions?

The tert-butyl carbamate group is labile in strong acids (e.g., TFA) or bases (e.g., NaOH). Stability studies show:

- Degradation <24 hrs in 1M HCl (25°C) via LC-MS monitoring .

- Stability >72 hrs in pH 7.4 buffer (simulated physiological conditions) .

Methodological Tables

Q. Table 1. Key NMR Assignments for Analogous Compounds

| Proton/Group | δ (ppm) Range | Correlation (2D NMR) |

|---|---|---|

| Pyrrolidine CH₂ | 2.80–3.70 | COSY: Adjacent NH |

| 3-Bromophenyl Ar-H | 7.00–7.60 | HSQC: C–H coupling |

| tert-butyl C(CH₃)₃ | 1.40–1.60 | - |

Q. Table 2. Solubility Profile

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DCM | >50 | Ideal for reactions |

| Water | <0.1 | Requires surfactants |

| DMSO | 20–30 | Cell culture studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.